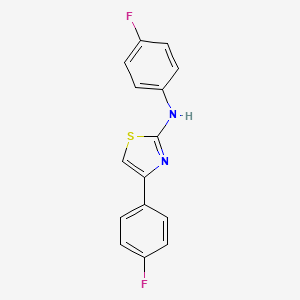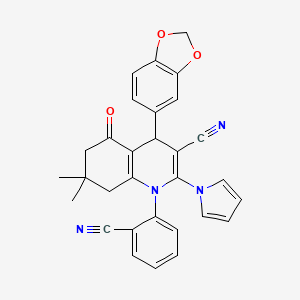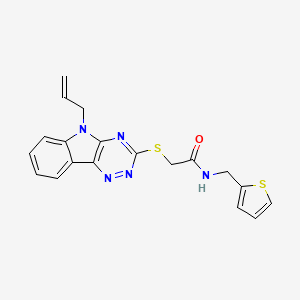
N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine: is an organic compound characterized by the presence of a thiazole ring substituted with two 4-fluorophenyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-fluorobenzaldehyde can react with thiourea in the presence of a base to form the thiazole ring.
Substitution Reactions: The introduction of the 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the thiazole intermediate with 4-fluorobenzene derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring or the fluorophenyl groups.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases, and acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,4-bis(4-chlorophenyl)-1,3-thiazol-2-amine
- N,4-bis(4-bromophenyl)-1,3-thiazol-2-amine
- N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the compound. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10F2N2S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N,4-bis(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10F2N2S/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13/h1-9H,(H,18,19) |
InChI Key |
ZRUFADCCSVYTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Hydroxymethyl-3-(O-tolyl)-3H-[1,2,3]triazol-4-yl)methanol](/img/structure/B11493548.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11493549.png)
![2'-amino-1'-(4-chlorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11493570.png)

![ethyl 3-(4-methylphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoate](/img/structure/B11493578.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B11493585.png)

![3,4,5-trimethoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11493590.png)
![12-bromo-5-(3-iodophenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11493591.png)
![1-(1-Benzofuran-2-yl)-3-[(3-chloro-4-methylphenyl)amino]propan-1-one](/img/structure/B11493594.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11493608.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone](/img/structure/B11493621.png)
